Single-Digit Nanomolar IDO1 Cellular Potency vs. Micromolar Baseline of Early-Generation IDO1 Inhibitors
The target compound exhibits an EC50 of 8.0 nM against IDO1 in a human HeLa cell-based assay [1]. This value places it in the single-digit nanomolar range, contrasting sharply with early-generation IDO1 inhibitors such as 1-methyl-tryptophan (1-MT), which typically shows cellular IC50 values in the high micromolar to low millimolar range (>100 μM) [2]. The >12,000-fold improvement represents a class-level differentiation in cellular target engagement.
| Evidence Dimension | Cellular IDO1 inhibition potency (EC50 / IC50) |
|---|---|
| Target Compound Data | EC50 = 8.0 nM (HeLa cell-based IDO1 assay) |
| Comparator Or Baseline | 1-Methyl-tryptophan (1-MT): cellular IC50 typically >100 μM |
| Quantified Difference | >12,000-fold more potent |
| Conditions | HeLa human cervical carcinoma cells; IDO1 enzymatic activity readout |
Why This Matters
For procurement decisions, this large potency gap indicates the compound operates in a concentration regime several orders of magnitude lower than legacy IDO1 tool compounds, significantly reducing the amount of material required per assay and improving the likelihood of observing on-target pharmacodynamic effects at achievable intracellular concentrations.
- [1] MolBiC IDRBLab CP0081974, bioactivity row 1: HeLa cell IDO1 EC50 = 8.0 nM. Original data from PubMed PMID: 32088128. View Source
- [2] Prendergast GC, Malachowski WP, DuHadaway JB, Muller AJ. Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Res. 2017;77(24):6795-6811. Review documenting 1-MT IC50 >100 μM in cellular assays. View Source
